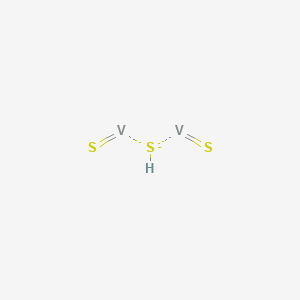
(E)-4-Tetradecenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Tetradecenylacetate: is an organic compound with the molecular formula C16H30O2 . It is a type of acetate ester derived from tetradecen-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Tetradecenylacetate typically involves the esterification of trans-4-Tetradecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of trans-4-Tetradecenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions: trans-4-Tetradecenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the acetate group into a carboxylic acid group.
Reduction: The double bond in the tetradecenyl chain can be reduced to form a saturated compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic reagents such as sodium hydroxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of trans-4-Tetradecenoic acid.
Reduction: Formation of trans-4-Tetradecanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: trans-4-Tetradecenylacetate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, trans-4-Tetradecenylacetate is studied for its potential role in pheromone signaling in insects. It is used in experiments to understand insect behavior and communication.
Industry: In the industrial sector, trans-4-Tetradecenylacetate is used in the formulation of fragrances and flavors. Its unique chemical properties make it valuable in creating specific scents and tastes.
Mecanismo De Acción
The mechanism of action of trans-4-Tetradecenylacetate involves its interaction with specific molecular targets. In the context of insect pheromones, it binds to olfactory receptors, triggering a signaling cascade that influences insect behavior. The exact molecular pathways may vary depending on the specific application and target organism.
Comparación Con Compuestos Similares
- trans-11-Tetradecenyl acetate
- cis-4-Tetradecenyl acetate
- trans-4-Decenyl acetate
Comparison: trans-4-Tetradecenylacetate is unique due to its specific double bond position and configuration. This structural feature influences its reactivity and interaction with biological targets. Compared to similar compounds, trans-4-Tetradecenylacetate may exhibit different chemical and biological properties, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C16H30O2 |
|---|---|
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
[(E)-tetradec-4-enyl] acetate |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h11-12H,3-10,13-15H2,1-2H3/b12-11+ |
Clave InChI |
CCPJDPZZVYXVBH-VAWYXSNFSA-N |
SMILES isomérico |
CCCCCCCCC/C=C/CCCOC(=O)C |
SMILES canónico |
CCCCCCCCCC=CCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)

![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
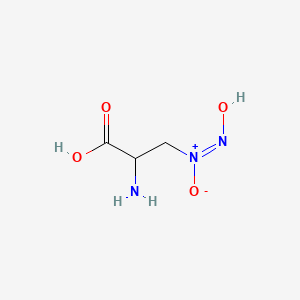
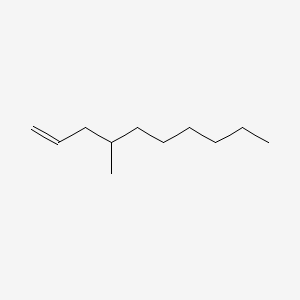
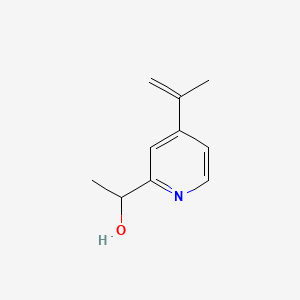
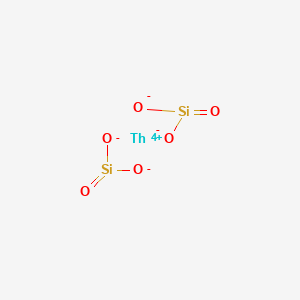
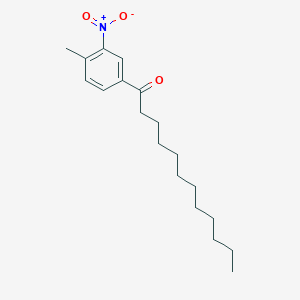
![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)


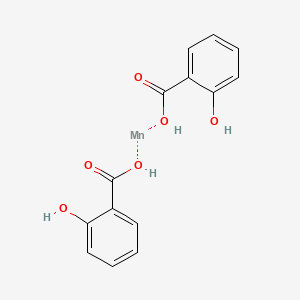
![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)
